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molecular formula C21H17BrN4 B1612826 6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline CAS No. 476474-52-9

6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline

Cat. No. B1612826
M. Wt: 405.3 g/mol
InChI Key: BJBCSMYAHPXGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265225B2

Procedure details

To a mixture of (1.2 eq.) cesium carbonate and 1-[2-(6-bromo-quinolin-4-yl)-1-(6-methyl-pyridin-2-yl)-ethylideneamino]-pyrrolidin-2-one (33.3 g, 78.7 mmol) add 300 mL dry N,N-dimethylformamide. Stir the mixture 20 hours at 100° C. The mixture may turn dark during the reaction. Remove the N,N-dimethylformamide in vacuo. Partition the residue between water and methylene chloride. Extract the aqueous portion with additional methylene chloride. Filter the organic solutions through a 300 mL silica plug, eluting with 1.5 L methylene chloride, 1.5 L ethyl acetate and 1.5 L acetone. Combine the appropriate fractions and concentrate in vacuo. Collect the resulting precipitate by filtration to yield 22.7 g (71.2%) of the desired subtitled intermediate as an off-white solid.
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][CH:12]=[C:11]2[CH2:18][C:19](=[N:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=O)[C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH3:26])[N:21]=1>CN(C)C=O>[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][CH:12]=[C:11]2[C:18]1[C:19]([C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([CH3:26])[N:21]=2)=[N:27][N:28]2[CH2:32][CH2:31][CH2:30][C:29]=12 |f:0.1.2|

Inputs

Step One
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
33.3 g
Type
reactant
Smiles
BrC=1C=C2C(=CC=NC2=CC1)CC(C1=NC(=CC=C1)C)=NN1C(CCC1)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Stir the mixture 20 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture may turn dark during the reaction
CUSTOM
Type
CUSTOM
Details
Remove the N,N-dimethylformamide in vacuo
CUSTOM
Type
CUSTOM
Details
Partition the residue between water and methylene chloride
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous portion with additional methylene chloride
FILTRATION
Type
FILTRATION
Details
Filter the organic solutions through a 300 mL silica plug
WASH
Type
WASH
Details
eluting with 1.5 L methylene chloride, 1.5 L ethyl acetate and 1.5 L acetone
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Collect the resulting precipitate
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C2C(=CC=NC2=CC1)C1=C2N(N=C1C1=NC(=CC=C1)C)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g
YIELD: PERCENTYIELD 71.2%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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